molecular formula C16H28N2O6 B3969965 4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate

4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate

Cat. No. B3969965
M. Wt: 344.40 g/mol
InChI Key: IFOKXBZCSVKYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate, also known as MP-10, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. MP-10 belongs to the class of piperidine derivatives and acts as a selective dopamine reuptake inhibitor.

Mechanism of Action

4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate acts as a selective dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels is thought to be responsible for this compound's therapeutic effects, as dopamine is a key neurotransmitter involved in reward, motivation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the nucleus accumbens, a key brain region involved in reward processing. This increase in dopamine levels is thought to be responsible for this compound's ability to reduce cocaine self-administration and produce antidepressant-like effects. Additionally, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival. This increase in BDNF levels may contribute to this compound's neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate's selective dopamine reuptake inhibition properties make it a valuable compound for research purposes, particularly in the study of addiction and mood disorders. However, this compound's potential for abuse and lack of human clinical data make it a challenging compound to work with. Additionally, this compound's high cost and limited availability may limit its use in research.

Future Directions

Future research on 4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate should focus on its potential therapeutic applications, particularly in the treatment of addiction and mood disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. The development of novel analogs of this compound may also lead to the discovery of compounds with improved therapeutic properties and reduced potential for abuse.

Scientific Research Applications

4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. This compound's selective dopamine reuptake inhibition properties make it a potential candidate for the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, this compound has been found to have antidepressant-like effects in mice, indicating its potential as a treatment for depression and other mood disorders.

properties

IUPAC Name

3-methyl-1-(4-morpholin-4-ylpiperidin-1-yl)butan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.C2H2O4/c1-12(2)11-14(17)16-5-3-13(4-6-16)15-7-9-18-10-8-15;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOKXBZCSVKYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)N2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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